Cas no 2097967-60-5 (3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione)

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrimidine-2,4-dione core linked to a 4-isopropylphenyl group, which may influence its biological activity and binding properties. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical structure allows for precise modifications, making it a valuable scaffold in medicinal chemistry. The isopropyl substituent enhances lipophilicity, potentially improving membrane permeability in bioactive derivatives.
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione structure
2097967-60-5 structure
Product name:3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
CAS No:2097967-60-5
MF:C13H14N2O2
MW:230.262463092804
CID:5723538
PubChem ID:121205072

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS026713606
    • 2097967-60-5
    • 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
    • F1967-2359
    • 2,4(1H,3H)-Pyrimidinedione, 3-[4-(1-methylethyl)phenyl]-
    • Inchi: 1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-12(16)7-8-14-13(15)17/h3-9H,1-2H3,(H,14,17)
    • InChI Key: IRXPISRYPJHVRE-UHFFFAOYSA-N
    • SMILES: O=C1NC=CC(N1C1C=CC(=CC=1)C(C)C)=O

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.186±0.06 g/cm3(Predicted)
  • pka: 9.20±0.10(Predicted)

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-2359-10g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
10g
$2675.0 2023-09-06
TRC
I216326-500mg
3-(4-isopropylphenyl)pyrimidine-2,4(1h,3h)-dione
2097967-60-5
500mg
$ 365.00 2022-06-04
Life Chemicals
F1967-2359-1g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
1g
$580.0 2023-09-06
Life Chemicals
F1967-2359-0.5g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-2359-2.5g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
2.5g
$1267.0 2023-09-06
TRC
I216326-1g
3-(4-isopropylphenyl)pyrimidine-2,4(1h,3h)-dione
2097967-60-5
1g
$ 570.00 2022-06-04
TRC
I216326-100mg
3-(4-isopropylphenyl)pyrimidine-2,4(1h,3h)-dione
2097967-60-5
100mg
$ 95.00 2022-06-04
Life Chemicals
F1967-2359-0.25g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-2359-5g
3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione
2097967-60-5 95%+
5g
$1909.0 2023-09-06

Additional information on 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione

3-(4-Isopropylphenyl)Pyrimidine-2,4(1H,3H)-Dione: A Comprehensive Overview

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 2097967-60-5, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their unique chemical properties and potential uses in drug development, catalysis, and advanced materials. The structure of this compound features a pyrimidine ring system with a 4-isopropylphenyl substituent, making it a valuable molecule for both academic research and industrial applications.

The synthesis of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions, often incorporating strategies such as nucleophilic substitution or condensation reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, improving yield and purity. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining high product quality.

In terms of physical and chemical properties, 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione exhibits a melting point of approximately 285°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, indicating its potential for use in optoelectronic devices. Additionally, the compound demonstrates moderate thermal stability up to 350°C under inert conditions, making it suitable for high-temperature applications.

The biological activity of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione has been a focal point of recent research efforts. Studies conducted at the University of California have revealed its potential as an inhibitor of certain kinase enzymes involved in cancer cell proliferation. Preclinical trials have shown promising results in reducing tumor growth in animal models without significant toxicity to healthy cells. These findings underscore the compound's potential as a lead molecule for anti-cancer drug development.

In the realm of materials science, 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione has been explored as a precursor for organic semiconductors. Researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound to fabricate thin-film transistors with improved charge carrier mobility. The molecule's ability to form ordered crystalline structures upon annealing has been attributed to its rigid aromatic framework and substituent effects.

The environmental impact and sustainability aspects of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione are also gaining attention. Recent life cycle assessments (LCAs) conducted by environmental scientists at Stanford University have highlighted the need for greener synthesis pathways to minimize the ecological footprint associated with its production. Innovations such as using renewable feedstocks and catalytic processes are being actively pursued to enhance the sustainability profile of this compound.

In conclusion, 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione, CAS No: 2097967-60-5, stands as a testament to the interdisciplinary nature of modern chemistry. Its unique properties and diverse applications continue to drive research across multiple disciplines. As advancements in synthetic methods and material characterization techniques unfold, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.

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